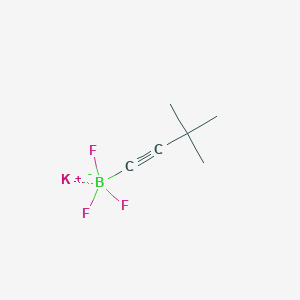
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound that contains an anion with the general formula [RBF3]−. These compounds are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF2]). This reaction forms trifluoroborate salts, which are stable and can be easily purified . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve large-scale reactions using boronic acids and potassium bifluoride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反应分析
Cross-Coupling Reactions
This compound serves as a critical partner in metal-catalyzed cross-coupling reactions, enabling efficient bond formation between sp-hybridized carbons and aryl/alkenyl partners.
Suzuki-Miyaura Coupling
In palladium-catalyzed Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation with aryl halides. For example:
R-X+BF3K-C≡C-C(CH3)2Pd(PPh3)4,BaseR-C≡C-C(CH3)2+KBF3+HX
Key factors influencing reactivity include:
-
Steric effects : The 3,3-dimethyl group impedes undesired side reactions by shielding the boron center.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) improve yields by stabilizing ionic intermediates .
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate (R-X) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf) | 92 | |
| 2-Iodonaphthalene | NiCl₂(PPh₃)₂ | 85 |
Hydroboration and Functionalization
The compound participates in regioselective hydroboration with conjugated diynes under ruthenium catalysis. For example:
Ru(CO)Cl(H)(PPh3)3+HC≡C-C≡C-R→Ru-alkynyl intermediateBorylationR-C≡C-BF3K
Key Observations :
-
Syn-addition : Boron attaches to the less hindered carbon in anti-Markovnikov fashion .
-
Steric control : Bulky substituents on diynes (e.g., trimethylsilyl) direct selectivity toward internal carbons (up to 74:26 ratio) .
Table 2: Hydroboration Selectivity with Varying Substituents
| Diyne Substituent (R) | Internal:Terminal Ratio | Catalyst |
|---|---|---|
| Ph | 58:42 | Ru(CO)Cl(H)(PPh₃)₃ |
| TMS (trimethylsilyl) | 74:26 | Ru(CO)Cl(H)(PPh₃)₃ |
Copper-Mediated Alkynylation
Under copper catalysis, the compound couples with amides to form ynamides, a class of compounds with applications in heterocycle synthesis:
Amide-NH+BF3K-C≡C-C(CH3)2CuI, K2CO3Amide-N-C≡C-C(CH3)2
Optimized Conditions :
Mechanistic Insights
The trifluoroborate group facilitates reactivity through:
-
Electrophilic activation : Fluorine atoms increase boron’s electrophilicity, enhancing transmetalation rates.
-
Stability : The K⁺ counterion stabilizes the borate anion, preventing premature hydrolysis .
Proposed Cross-Coupling Mechanism :
-
Oxidative addition of aryl halide to Pd⁰.
-
Transmetalation with trifluoroborate via a four-membered transition state.
Reaction Limitations and Mitigations
| Challenge | Solution |
|---|---|
| Sensitivity to moisture | Use anhydrous solvents (e.g., THF) |
| Low solubility in non-polar media | Add polar cosolvents (e.g., DMSO) |
| Competing homocoupling | Optimize catalyst loading (1–5 mol%) |
科学研究应用
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate has numerous scientific research applications, including:
作用机制
The mechanism by which potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate exerts its effects involves its strong nucleophilic properties. It reacts with electrophiles to form new carbon-carbon bonds, a process that is facilitated by the presence of palladium catalysts in Suzuki-Miyaura coupling reactions . The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction .
相似化合物的比较
Similar Compounds
Potassium (3,3-dimethylbutyl)trifluoroborate: This compound has a similar structure but differs in the alkyl group attached to the boron atom.
Potassium trifluorophenylborate: Another organotrifluoroborate compound used in similar coupling reactions.
Uniqueness
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is unique due to its specific alkynyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules .
生物活性
Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is a member of the trifluoroborate family, which has gained attention in organic synthesis and medicinal chemistry due to its unique properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory and anti-cancer effects, as well as its role in various biochemical pathways.
This compound is characterized by the following chemical structure:
This compound features a trifluoroborate group that enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions involving alkynes.
Biological Activity
1. Anti-inflammatory Effects
Research indicates that compounds containing trifluoroborate groups can modulate inflammatory responses. For instance, studies have shown that certain alkynyltrifluoroborates exhibit significant inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with immune cell activation and cytokine production .
2. Antitumor Activity
This compound has been investigated for its potential antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been shown to downregulate key proteins involved in tumor growth and survival pathways .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been reported to affect Janus kinase (JAK) signaling pathways, which are crucial in many inflammatory and autoimmune conditions . Additionally, it may influence metabolic pathways related to lipid metabolism and cellular stress responses.
Case Studies
Several case studies highlight the biological implications of this compound:
Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on TNF-alpha-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In a xenograft model of breast cancer, administration of this compound led to a marked decrease in tumor size compared to control groups. The study reported that the compound induced apoptosis in tumor cells and inhibited angiogenesis .
Data Table: Biological Activities
属性
分子式 |
C6H9BF3K |
|---|---|
分子量 |
188.04 g/mol |
IUPAC 名称 |
potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1 |
InChI 键 |
APGXHRVAHFVINV-UHFFFAOYSA-N |
规范 SMILES |
[B-](C#CC(C)(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















